2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy and phthalazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It is known that secondary amines, such as this compound, can participate in various chemical reactions, including schiff base formation and reduction .
Biochemical Pathways
Secondary amines, like this compound, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate , suggesting that they may interact with a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzamide core followed by the introduction of the methoxy and phthalazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phthalazinyl group can be reduced to form a dihydrophthalazine derivative.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-hydroxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide.
Reduction: Formation of 2-Methoxy-5-{[4-(4-methylphenyl)dihydrophthalazin-1-yl]amino}benzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol
- 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
- 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)benzamide
Uniqueness
2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide is unique due to its specific substitution pattern and the presence of both methoxy and phthalazinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-[[4-(4-methylphenyl)phthalazin-1-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-14-7-9-15(10-8-14)21-17-5-3-4-6-18(17)23(27-26-21)25-16-11-12-20(29-2)19(13-16)22(24)28/h3-13H,1-2H3,(H2,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZBLDFQLJFQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.